

Application Notes and Protocols: Aeroplysinin in vivo Chick Chorioallantoic Membrane (CAM) Assay

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Compound of Interest

Compound Name: *Aeroplysinin*

Cat. No.: *B7881393*

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Introduction

Aeroplysinin-1, a brominated compound isolated from marine sponges, has demonstrated potent anti-angiogenic properties, making it a compound of significant interest in cancer research and the development of novel therapeutics targeting angiogenesis-dependent diseases. The chick chorioallantoic membrane (CAM) assay is a well-established and widely used in vivo model to study both angiogenesis and anti-angiogenesis. Its advantages include cost-effectiveness, rapid results, and a high degree of reproducibility. This document provides a detailed methodology for utilizing the in vivo chick CAM assay to evaluate the anti-angiogenic effects of **Aeroplysinin**.

Data Presentation

The anti-angiogenic activity of **Aeroplysinin-1** exhibits a dose-dependent response. The following table summarizes the inhibitory effects observed at various concentrations.

Concentration (nmol/CAM)	Inhibition of Angiogenesis (%)	Key Observations
2.5	25	Mild reduction in vessel density
5.0	50	Significant avascular zones observed
10.0	85	Pronounced inhibition of vessel growth and induction of apoptosis in endothelial cells

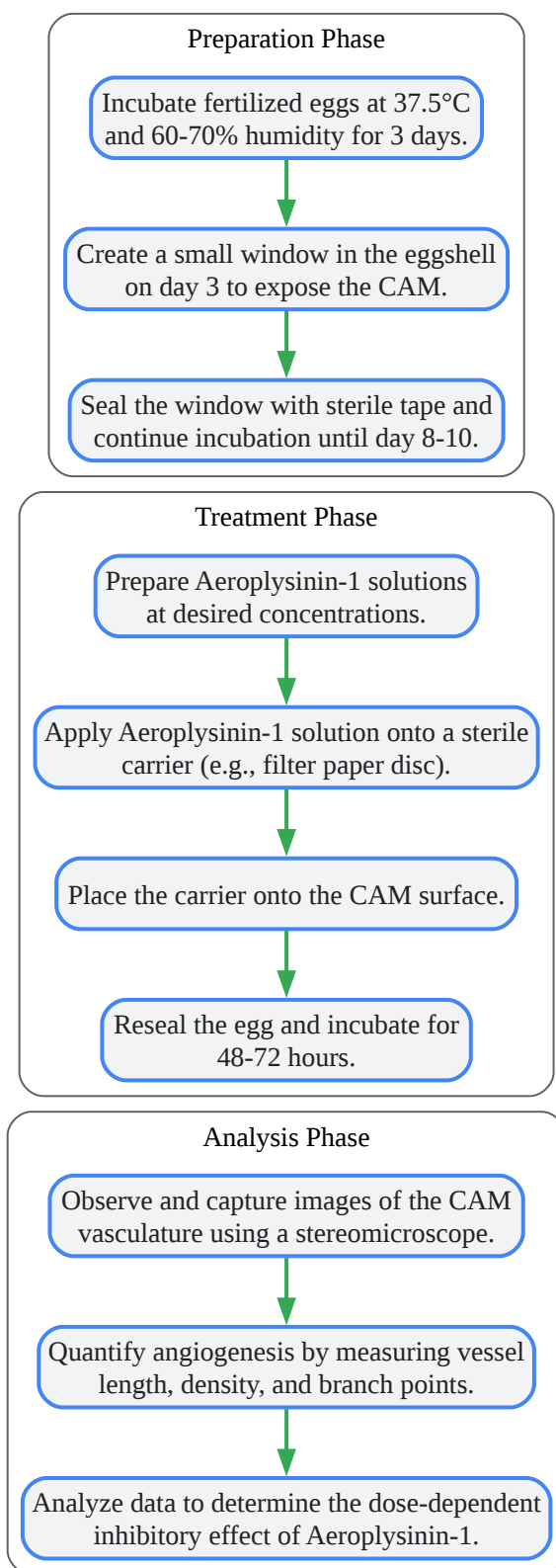
Note: The quantitative data presented is a representative summary based on published findings describing a dose-dependent inhibitory effect. Specific percentages may vary based on experimental conditions.

Experimental Protocols

Materials

- Fertilized chicken eggs (e.g., White Leghorn)
- Aeroplysinin-1** (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in PBS)
- Sterile phosphate-buffered saline (PBS)
- Thermostatically controlled egg incubator
- Sterile filter paper discs (or other carriers like gelatin sponges)
- Stereomicroscope with imaging capabilities
- Image analysis software (e.g., ImageJ)
- Sterile laboratory equipment (forceps, scissors, petri dishes, etc.)
- 70% Ethanol for disinfection

Experimental Workflow



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Figure 1: Experimental workflow for the **Aeroplysinin** in vivo CAM assay.

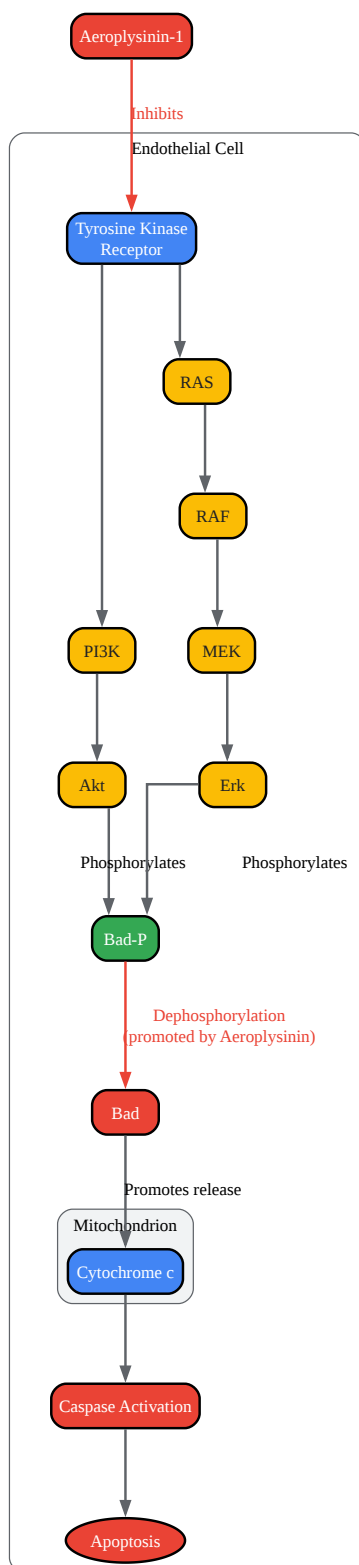
Detailed Methodology

- Egg Incubation and Windowing:
 - Clean fertilized chicken eggs with 70% ethanol and place them in a humidified incubator at 37.5°C with 60-70% humidity.
 - On embryonic day 3, carefully create a small, square window (approximately 1 cm²) in the eggshell over the air sac to expose the chorioallantoic membrane.
 - Seal the window with sterile adhesive tape and return the eggs to the incubator until day 8 to 10.
- Preparation and Application of **Aerophysinin-1**:
 - Prepare a stock solution of **Aerophysinin-1** in a suitable solvent like DMSO.
 - Prepare serial dilutions of **Aerophysinin-1** in sterile PBS to achieve the desired final concentrations (e.g., 2.5, 5.0, and 10.0 nmol).
 - Apply a small volume (e.g., 10 µL) of each **Aerophysinin-1** dilution onto a sterile filter paper disc. As a negative control, use a disc treated with the vehicle (PBS with the same final concentration of DMSO).
 - Carefully open the window of the eggs and place the treated filter paper discs directly onto the CAM, avoiding major blood vessels.
- Incubation and Observation:
 - Reseal the windows and return the eggs to the incubator for 48 to 72 hours.
 - After the incubation period, reopen the windows and observe the area around the filter paper disc under a stereomicroscope.
 - Capture high-resolution images of the CAM vasculature for subsequent analysis.
- Quantification of Angiogenesis:

- The anti-angiogenic effect can be quantified by measuring various parameters from the captured images using image analysis software.
- Vessel Density: Measure the total area covered by blood vessels within a defined region of interest (ROI) around the application site.
- Branch Points: Count the number of vessel branch points within the ROI.
- Avascular Zone: Measure the diameter of the avascular zone, if present, around the filter paper disc.
- The percentage of inhibition can be calculated relative to the vehicle-treated control group.

Signaling Pathway

Aeroplysin-1 exerts its anti-angiogenic effects primarily by inducing apoptosis in endothelial cells through the mitochondrial pathway. It has been shown to inhibit the phosphorylation of key survival kinases, Akt and Erk. This leads to the dephosphorylation of the pro-apoptotic protein Bad, its translocation to the mitochondria, and the subsequent release of cytochrome c, ultimately activating the caspase cascade and leading to programmed cell death.



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Figure 2: Signaling pathway of **Aeroplysinin-1** in endothelial cells.

Conclusion

The chick chorioallantoic membrane assay is a robust and effective in vivo model for evaluating the anti-angiogenic potential of compounds like **Aeropylsinin-1**. The detailed protocol and understanding of the underlying signaling mechanisms provided in these application notes will aid researchers in the consistent and accurate assessment of novel anti-angiogenic agents. The dose-dependent inhibitory effect of **Aeropylsinin-1**, coupled with its pro-apoptotic mechanism in endothelial cells, underscores its potential as a lead compound for further drug development.

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